2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-(3-methoxyphe nyl)acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 1,2,4-triazole core substituted at position 4 with an amino group and at position 5 with a 3-(methylethoxy)phenyl moiety. The triazole ring is further functionalized via a thioether linkage to an N-(3-methoxyphenyl)acetamide group. Its structure combines aromatic, heterocyclic, and thioether functionalities, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, microbial growth, or metabolic disorders . The 3-methoxyphenyl and 3-(methylethoxy)phenyl substituents likely enhance lipophilicity, influencing membrane permeability and binding interactions .
Properties
Molecular Formula |
C20H23N5O3S |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H23N5O3S/c1-13(2)28-17-9-4-6-14(10-17)19-23-24-20(25(19)21)29-12-18(26)22-15-7-5-8-16(11-15)27-3/h4-11,13H,12,21H2,1-3H3,(H,22,26) |
InChI Key |
BKHRGLKQNYRPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the triazole ring, which can be achieved by reacting aminoguanidine hydrochloride with succinic anhydride under microwave irradiation . The resulting triazole intermediate is then further functionalized by introducing the phenyl and acetamide groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, precise temperature control, and the use of catalysts to accelerate the reaction rates. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Structural Overview
The compound's molecular formula is C21H25N5O4S, with a molecular weight of approximately 443.5 g/mol. Its structure includes:
- Triazole Ring : Known for its biological activity.
- Acetamide Group : Enhances solubility and stability.
- Methoxy and Ethoxy Substituents : Influence the compound's reactivity and interaction with biological targets.
Antimicrobial Properties
Research indicates that 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide exhibits significant antimicrobial activity. Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against various bacterial strains:
| Compound | Target Organisms | MIC (µM) |
|---|---|---|
| 2-{4-amino... | Pseudomonas aeruginosa | 0.21 |
| 2-{4-amino... | Escherichia coli | 0.21 |
Cytotoxicity Studies
Cytotoxicity assessments on human cell lines have demonstrated varying levels of toxicity:
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HaCat | 2-{4-amino... | >10 |
| BALB/c 3T3 | 2-{4-amino... | >20 |
These results suggest that while some derivatives exhibit cytotoxic effects, others maintain a favorable safety profile.
Antifungal Activity
A study demonstrated that related compounds exhibited potent antifungal activity against Candida species, indicating broad-spectrum efficacy against fungal pathogens.
Antiviral Properties
Some derivatives have been evaluated for their ability to inhibit viral replication in vitro, showcasing potential as antiviral agents.
Mechanism of Action
The mechanism by which 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The triazole ring and phenyl groups could facilitate binding to specific molecular targets, while the acetamide moiety might enhance solubility or stability.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The 3-(methylethoxy)phenyl group in the target compound increases hydrophobicity compared to analogs with halogenated (e.g., 5-chloro in ) or polar (e.g., furan in ) substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- The 3-methoxyphenyl group may favor interactions with aryl hydrocarbon receptors or cyclooxygenase enzymes.
Physicochemical and Spectroscopic Data
Melting Points and Solubility :
- The target compound’s melting point is unreported, but analogs like 9e (N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide) melt at 220.1°C, suggesting high crystallinity due to hydrogen bonding from the acetamide and triazole groups .
- Substitution with methoxy groups (e.g., in ) correlates with lower aqueous solubility but improved lipid membrane interaction.
Spectroscopic Profiles :
- 1H NMR : The target compound’s 3-methoxyphenyl group would show a singlet near δ 3.8 ppm for the methoxy protons, similar to 9e (δ 3.79 ppm) . The 3-(methylethoxy)phenyl substituent would exhibit splitting patterns for the isopropoxy group (δ 1.2–1.4 ppm for CH3 and δ 4.5–4.7 ppm for CH).
- 13C NMR : The triazole carbons typically resonate at 150–160 ppm, while the acetamide carbonyl appears near 165 ppm, as seen in 9c (δ 165.7 ppm) .
Biological Activity
2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide is a complex organic compound belonging to the class of triazole derivatives. Its unique structural features include a triazole ring and an acetamide moiety, which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 413.5 g/mol. This compound has garnered interest for its potential therapeutic applications due to its ability to interact with various biological targets.
Synthesis
The synthesis of this compound typically involves several steps, starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : The reaction of appropriate aniline derivatives with thiosemicarbazide leads to the formation of thiosemicarbazones, which are then cyclized to form the triazole.
- Acylation : The triazole derivative is subsequently acylated using an appropriate acyl chloride to yield the final product.
This multi-step synthesis often requires optimization of reaction conditions to maximize yield and purity, utilizing techniques such as recrystallization and chromatography for purification.
The biological activity of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-(3-methoxyphenyl)acetamide is primarily attributed to its interactions with specific molecular targets within biological systems. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.
- Receptor Modulation : It can modulate receptor activities, affecting signal transduction pathways critical for cell survival and proliferation.
Antimicrobial Activity
Research has indicated that compounds similar to 2-{4-amino-5-3-(methylethoxy)phenyl} exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown effective inhibition against various bacterial strains including Pseudomonas aeruginosa and Escherichia coli, with MIC values reported around 0.21 µM for related triazole derivatives .
| Compound | Target Organisms | MIC (µM) |
|---|---|---|
| 2-{4-amino...} | Pseudomonas aeruginosa | 0.21 |
| 2-{4-amino...} | Escherichia coli | 0.21 |
Cytotoxicity Studies
Cytotoxicity assessments performed on human cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) have revealed that while some derivatives exhibit cytotoxic effects, others maintain a favorable safety profile with IC50 values indicating low toxicity .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| HaCat | 2-{4-amino...} | >10 |
| BALB/c 3T3 | 2-{4-amino...} | >20 |
Case Studies
Several case studies have documented the biological activities of similar triazole derivatives:
- Antifungal Activity : A study demonstrated that related compounds showed potent antifungal activity against Candida species, suggesting a broad-spectrum efficacy against fungal pathogens .
- Antiviral Properties : Some derivatives have been evaluated for their ability to inhibit viral replication in vitro, showcasing potential as antiviral agents .
Q & A
Q. What are the recommended synthetic strategies for this compound, and how can purity be ensured?
The synthesis involves multi-step pathways, including cyclization reactions (e.g., forming the triazole ring) and nucleophilic substitutions (e.g., introducing the methylethoxy and methoxyphenyl groups). Key reagents include acetic anhydride and sodium hydride, with solvents like DMF under controlled temperatures . Purification often requires column chromatography, while structural confirmation relies on NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (MS) .
Q. What biological activities are associated with structurally similar triazole-acetamide derivatives?
Analogous compounds exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, furan- or pyridinyl-substituted triazoles show moderate activity against bacterial strains, while allyl or chloroaryl variants demonstrate cytotoxicity in cancer cell lines . Initial screening should employ in vitro assays (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) and molecular docking to predict target engagement .
Q. How should researchers design experiments to validate this compound’s bioactivity?
Use dose-response studies with positive controls (e.g., doxorubicin for anticancer assays) and negative controls (solvent-only). Include orthogonal assays: e.g., combine enzymatic inhibition (e.g., kinase assays) with cell-based viability tests. Reproducibility requires triplicate measurements and standardized protocols .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and scalability?
Critical parameters include:
- Temperature : Higher temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Palladium or copper catalysts may reduce side reactions in coupling steps . Use Design of Experiments (DoE) to model interactions between variables .
Q. How to resolve contradictory bioactivity data across studies?
Contradictions often arise from structural nuances (e.g., substituent positioning) or assay conditions. Mitigate by:
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
Challenges include:
- Stereochemical ambiguity : Use 2D NMR (COSY, NOESY) to resolve spatial arrangements .
- Low solubility : Employ DMSO-d⁶ for NMR or co-crystallization with solubilizing agents .
- Purity confirmation : High-resolution mass spectrometry (HRMS) and HPLC with dual detection (UV/ELSD) are essential .
Q. What methodologies are recommended for studying structure-activity relationships (SAR)?
- Systematic substitution : Replace the methylethoxy group with bulkier (e.g., benzyloxy) or polar (e.g., hydroxyl) groups and compare activity .
- Pharmacophore mapping : Use software like Schrödinger’s Phase to identify critical interaction sites .
- Fragment-based screening : Test truncated analogs (e.g., triazole-only fragments) to pinpoint bioactive motifs .
Q. How can mechanistic studies elucidate the compound’s mode of action?
- Proteomics/Transcriptomics : Identify differentially expressed proteins/genes post-treatment (e.g., via LC-MS/MS or RNA-seq) .
- Target deconvolution : Use affinity chromatography with immobilized compound analogs to pull down binding partners .
- In silico docking : Map potential targets (e.g., kinases, GPCRs) using AutoDock Vina or Glide .
Q. What strategies are effective for evaluating in vivo toxicity and pharmacokinetics?
- Acute toxicity : Dose escalation in rodent models (e.g., Wistar rats) with histopathology and serum biochemistry .
- ADME profiling : Assess plasma stability, microsomal metabolism, and blood-brain barrier permeability using LC-MS/MS .
- Tissue distribution : Radiolabel the compound and track accumulation via scintillation counting .
Q. How can stability studies inform formulation development?
Conduct accelerated stability testing under varied conditions:
Q. What approaches enhance solubility without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
